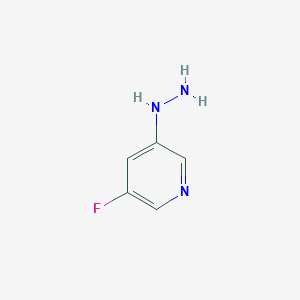

3-Fluoro-5-hydrazinylpyridine

Description

Significance of Fluorinated Pyyridine Scaffolds in Organic Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry, agriculture, and materials science. rsc.org Fluorine's unique properties can dramatically influence the physicochemical and biological characteristics of a compound, such as its metabolic stability, binding affinity, lipophilicity, and bioavailability. rsc.orgresearchgate.net The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and over 100 drugs approved by the FDA. rsc.org

The introduction of fluorine to this already important heterocyclic system creates fluorinated pyridine scaffolds that are of great interest. These scaffolds can lead to the development of novel pharmaceuticals and agrochemicals. rsc.orgacs.org For example, the substitution of a hydrogen atom with fluorine can alter the basicity of the pyridine nitrogen, which can be crucial for a molecule's interaction with biological targets. core.ac.ukfrontiersin.org Furthermore, polyfluorinated pyridines can serve as platforms for synthesizing complex, polysubstituted derivatives that would otherwise be difficult to access. acs.org The development of new methods to introduce fluorine or fluorinated groups, like the difluoromethyl group (CF₂H), into pyridine rings remains an active area of research, highlighting the demand for novel fluorinated building blocks. rsc.org

Role of Hydrazine (B178648) and Hydrazinyl Moieties in Contemporary Synthesis

Hydrazine (N₂H₄) and its derivatives are exceptionally versatile and reactive compounds that serve as fundamental building blocks in organic synthesis. iscientific.org They are widely used as precursors for a vast range of molecules, particularly heterocyclic compounds possessing biological activity. iscientific.orgresearchgate.net The hydrazine moiety is a key component in the synthesis of hydrazides and hydrazones, which are important intermediates and pharmacophores in their own right. iscientific.orgnih.govresearchgate.net

The reactivity of the hydrazinyl group allows it to participate in numerous chemical transformations. It is commonly used to form carbon-nitrogen and nitrogen-nitrogen bonds, which is essential for constructing various five- and six-membered heterocyclic rings like pyrazoles and triazoles. iscientific.orgresearchgate.net These heterocyclic structures are central to many compounds with applications in medicine and agriculture. psu.eduasianpubs.org For instance, hydrazides have been investigated for their antioxidant and antimicrobial properties, while hydrazones are recognized for their role as multidentate ligands in coordination chemistry and as scaffolds for anticancer and anti-inflammatory agents. iscientific.orgresearchgate.netresearchgate.net The synthesis of modified nucleosides for antiviral and anticancer drugs has also utilized hydrazine derivatives, demonstrating their importance in creating innovative drug candidates. nih.govresearchgate.net

Contextualization of 3-Fluoro-5-hydrazinylpyridine within Pyridine and Hydrazine Derivatives Research

This compound emerges as a bifunctional reagent that combines the advantageous properties of both a fluorinated pyridine ring and a hydrazinyl group. Its structure makes it a valuable intermediate for the synthesis of more complex molecules that incorporate these key features. Research on related structures underscores the utility of this compound class. For example, the synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has been developed as an intermediate for a drug candidate, showcasing the role of fluorinated hydrazinyl pyridines in pharmaceutical process development. acs.org

The chemical literature describes the synthesis and reactions of various substituted hydrazinylpyridines, confirming that this compound belongs to a well-established family of chemical building blocks. bldpharm.comgoogle.com The hydrazinyl group on the fluorinated pyridine ring can be used as a handle for further chemical elaboration. For instance, hydrazinopyridines can be converted into azidopyridines, which are themselves versatile intermediates for creating nitrogen-containing heterocycles through cycloaddition or nitrene insertion reactions. rsc.org The presence of the fluorine atom can influence the reactivity of the pyridine ring and the hydrazinyl group, potentially enabling selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1318760-55-2 bldpharm.comsummedchem.com |

| Molecular Formula | C₅H₆FN₃ bldpharm.com |

| Molecular Weight | 127.12 g/mol bldpharm.com |

| SMILES Code | NNC1=CC(F)=CN=C1 bldpharm.com |

Overview of Key Research Areas and Challenges for the Compound

The primary research application for this compound lies in its use as a synthetic intermediate. Its structure is primed for the construction of fused heterocyclic systems, such as triazolopyridines, which are known to have biological activity. asianpubs.org The hydrazinyl moiety can readily react with carbonyl compounds to form hydrazones or with carboxylic acid derivatives to form hydrazides, opening pathways to a diverse range of potential drug scaffolds and other functional organic molecules. iscientific.orgresearchgate.net

However, the use of this compound is not without its challenges. The synthesis of hydrazinopyridine derivatives can be complex, and optimizing reaction conditions to achieve high yield and selectivity is a significant focus of process chemistry research. acs.orggoogle.com The starting materials, such as di-substituted fluoropyridines, may be difficult to prepare. google.com Furthermore, hydrazine and its derivatives are known for their reactivity and potential instability, which requires careful handling and specific reaction conditions, often under an inert atmosphere, to ensure safety and prevent unwanted side reactions. google.com The development of robust and scalable synthetic routes remains a key challenge for this and related hydrazinyl compounds to enable their broader use in large-scale applications like drug manufacturing. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Pyridine |

| 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine |

| 2-hydrazinopyridine |

| Azidopyridine |

| Triazolopyridine |

| 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine |

| 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride |

| 2,3,5,6-tetrafluoro-4-hydrazinopyridine |

| Pentafluoropyridine |

| 4-Azido-2,3,5,6-tetrafluoropyridine |

| 3-chloro-2,4,5,6-tetrafluoro-pyridine |

| 4-azido-3-chloro-2,5,6-trifluoro-pyridine |

| 3,5-dichloro-2,4,6-trifluoro-pyridine |

| 4-azido-3,5-dichloro-2,6-difluoro-pyridine |

| 2-chloropyridine |

| Chloroacetyl chloride |

| 3-chloromethyl- iscientific.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine |

| Methyl- iscientific.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylmethyl-amine |

| 2-fluoro-3-chloropyridine |

| 4-anilino-2,3,5,6-tetrafluoropyridine |

| 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine |

| 4-amino-2,3,5,6-tetrafluoropyridine |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHNDUYMTXYTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 3 Fluoro 5 Hydrazinylpyridine

Strategic Approaches to the Pyridine (B92270) Core Functionalization

Nucleophilic Aromatic Substitution (SNAr) as a Primary Route

Nucleophilic Aromatic Substitution (SNAr) stands out as the most prevalent and direct method for introducing the hydrazinyl moiety onto a pre-functionalized fluorinated pyridine ring. youtube.com This reaction class is particularly well-suited for electron-deficient aromatic systems like pyridine, where the ring nitrogen atom facilitates nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring enhances the rate of reaction by stabilizing this negatively charged intermediate. masterorganicchemistry.comyoutube.com

The synthesis of 3-Fluoro-5-hydrazinylpyridine can be effectively achieved by reacting a dihalogenated pyridine precursor, such as 3,5-difluoropyridine (B1298662) or 3-fluoro-5-chloropyridine, with hydrazine (B178648) or its hydrate (B1144303). google.comgoogle.com Hydrazine acts as a potent nucleophile, attacking the carbon atom bearing a halogen leaving group. epa.govnih.gov The choice of solvent is crucial, with polar solvents being typically employed to facilitate the reaction. google.com

The reaction of a dihalopyridine with hydrazine hydrate is a common industrial approach for producing hydrazinylpyridines. For instance, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) is accomplished by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in a polar solvent. google.comgoogle.com This process can be adapted for this compound, likely starting from 3,5-difluoropyridine. The reaction generally involves mixing the dihalopyridine with an excess of hydrazine hydrate, followed by heating under reflux for several hours. google.com

| Precursor | Nucleophile | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol (B145695) | Reflux, 8 hours | 3-Chloro-2-hydrazinopyridine | 95% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol/Methanol (B129727) | Reflux, 4 hours | 3-Chloro-2-hydrazinopyridine | 97% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | N,N-dimethylpropanolamine | 130 °C, 10 hours | 3-Chloro-2-hydrazinopyridine | 95% | google.com |

This table presents data from analogous syntheses of chlorohydrazinopyridines, illustrating typical conditions and high yields achievable through the SNAr pathway with hydrazine.

In di-substituted systems, predicting the outcome can be complex. For dihalopyrimidines, a related class of heterocycles, SNAr reactions are highly sensitive to steric and electronic effects of other substituents on the ring. wuxiapptec.comwuxiapptec.comnih.gov While C4 substitution is often preferred in 2,4-dichloropyrimidines, exceptions leading to C2 substitution are known. wuxiapptec.com Computational methods, such as Quantum Mechanics (QM) calculations, can be employed to predict the regioselectivity by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the energy barriers of the transition states for attack at each position. wuxiapptec.comwuxiapptec.com For the synthesis of this compound from 3,5-difluoropyridine, achieving high regioselectivity is essential to avoid the formation of isomeric byproducts.

Direct Hydrazinylation of Fluoropyridines

Direct hydrazinylation is fundamentally an application of the SNAr reaction discussed above, where a fluorine atom on the pyridine ring is displaced by a hydrazine nucleophile. The term specifically emphasizes the direct formation of the C-N bond between the pyridine core and the hydrazinyl group. The reaction of 3,5-difluoropyridine with hydrazine hydrate would represent a direct hydrazinylation to yield this compound, assuming regioselective substitution at the C5 position. The efficiency of this process is contingent on the leaving group ability of fluoride (B91410). In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which often makes fluoride a surprisingly good leaving group in this context. youtube.com

Halogen Exchange (HALEX) for Fluorine Introduction

The Halogen Exchange (HALEX) process is a key industrial method for synthesizing fluoroaromatic compounds from their chloro- or bromo-analogues. gchemglobal.comwikipedia.org This reaction is a specific type of SNAr where the nucleophile is a fluoride ion, typically from an anhydrous alkali metal fluoride salt like potassium fluoride (KF) or caesium fluoride (CsF). wikipedia.orgchemtube3d.com The HALEX reaction is particularly effective for electron-poor aromatic systems, including pyridines. gchemglobal.com

In the context of synthesizing this compound, the HALEX process would be used to prepare the fluorinated precursor. For example, one could start with 3,5-dichloropyridine (B137275) and perform a HALEX reaction to produce 3-fluoro-5-chloropyridine or 3,5-difluoropyridine. The reaction typically requires high temperatures (150-250 °C) and polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. wikipedia.orgchemtube3d.com

Key Features of the HALEX Process:

Fluorinating Agent: Anhydrous potassium fluoride (KF) is commonly used, sometimes with phase-transfer catalysts. More reactive sources like caesium fluoride (CsF) can also be employed. wikipedia.org

Solvent: High-boiling, polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) are necessary to dissolve the fluoride salt and facilitate the reaction. gchemglobal.comchemtube3d.com

Substrate: The aromatic ring must be activated by electron-withdrawing groups or be an electron-deficient heterocycle like pyridine. gchemglobal.com

A potential synthetic route could involve the selective monofluorination of 3,5-dichloropyridine via a controlled HALEX reaction to yield 3-fluoro-5-chloropyridine. This intermediate could then undergo a subsequent, selective SNAr reaction with hydrazine, where the chlorine atom would be preferentially displaced over the more strongly bound fluorine atom, yielding the final product.

Catalytic Methods in the Synthesis of Fluorinated Hydrazinylpyridines

While traditional SNAr reactions are robust, research into catalytic methods for the synthesis of fluorinated and hydrazinylated compounds is ongoing, aiming to improve efficiency, selectivity, and reaction conditions.

The development of catalytic methods for direct C-H fluorination offers an alternative to the HALEX process for introducing fluorine onto a pyridine ring. For instance, methods using silver(II) fluoride (AgF₂) have been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom under mild conditions. nih.gov While this specific regioselectivity may not directly apply to the C3 position, it highlights the potential of catalytic C-H activation/fluorination strategies.

For the introduction of the hydrazinyl group, most reported methods remain stoichiometric. However, the broader field of C-N bond formation has seen significant advances using transition metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, are widely used for C-N bond formation. The oxidative addition of a metal to a C-X bond in these catalytic cycles often follows regioselectivity rules similar to traditional SNAr reactions. baranlab.org While direct catalytic hydrazinylation of aryl halides is less common than amination, it represents an area for potential development. Furthermore, catalyst-free methods for synthesizing hydrazino-containing derivatives under green conditions are also being explored, which could offer more sustainable synthetic routes in the future. rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a pivotal role in the synthesis of pyridine derivatives.

Rhodium(III)-Catalyzed Transformations: Rhodium catalysts are utilized in the hydrodefluorination of fluoroarenes. For instance, the catalytic hydrodefluorination of 2,3,5,6-tetrafluoropyridine (B1295328) using [Rh(μ-H)(dippp)]2 as a precursor can yield 2,3,5-trifluoropyridine, a related fluorinated pyridine. chemicalbook.com This highlights the potential of rhodium catalysts in modifying fluorinated pyridine rings.

Palladium-Catalyzed Transformations: Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental steps in building complex pyridine structures. The Suzuki cross-coupling reaction, for example, effectively couples pyridylboronic acids with heteroaryl halides. acs.orgacs.org Standard conditions for these reactions often involve a palladium catalyst like bis(triphenylphosphino)palladium dichloride in a solvent such as 1,4-dioxane. acs.org

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst used in various transformations. It is effective in the selective reduction of halogenated nitroarenes to their corresponding anilines using hydrazine hydrate, a process that can be controlled to either retain or remove the halogen substituent. nih.govorganic-chemistry.orgthieme-connect.com This catalytic system is also employed for transfer hydrogenation of nitro compounds to primary amines using hydrogen sources like ammonium (B1175870) formate (B1220265) and hydrazine hydrate. tandfonline.com The catalyst can often be recycled multiple times with minimal loss of activity. nih.govorganic-chemistry.org

Furthermore, palladium catalysts are crucial in the synthesis of chiral fluorinated hydrazines through the asymmetric hydrogenation of fluorinated hydrazones. For instance, [Pd(R)-DTBM-SegPhos(OCOCF3)2] has been successfully used as a catalyst in these reactions.

Hydrogenation Reactions and Catalyst Selection

Hydrogenation is a key reaction in the synthesis of pyridine derivatives, and the choice of catalyst is critical for achieving the desired outcome.

Raney Nickel: Raney nickel is a widely used catalyst for the hydrogenation of pyridine compounds to their corresponding piperidines. google.com It is known for its application in the hydrolysis of pyridine nitriles to amides. google.com Additionally, Raney nickel has been used for the α-methylation of pyridines using primary alcohols. acs.org The hydrogenation of substituted pyridines in the presence of Raney nickel can be carried out under various conditions, including high pressure and temperature, although milder conditions are often sought for economic reasons in large-scale production. google.com

Pd/C (Palladium on Carbon): As mentioned earlier, Pd/C is a highly effective catalyst for the selective reduction of nitro groups in the presence of halogens. nih.govorganic-chemistry.orgthieme-connect.com The reaction conditions can be tuned to favor either the reduction of the nitro group while preserving the halogen, or the reduction of both functional groups. organic-chemistry.orgthieme-connect.com This catalyst is also used in hydrogen generation from formic acid and sodium formate. nih.gov

Pt/C (Platinum on Carbon): Platinum on carbon is another common hydrogenation catalyst. In some processes, a mixed catalyst system of Pt/C and Pd/C is used for the hydrogenation of polychlorinated pyridines to obtain dichloropyridines, which can then be further functionalized. google.com

Table 1: Catalyst Selection in Hydrogenation Reactions

| Catalyst | Reaction Type | Substrate Example | Product Example |

|---|---|---|---|

| Raney Nickel | Hydrogenation of Pyridine Ring | 2-methyl pyridine | Substituted piperidine (B6355638) google.com |

| Raney Nickel | Hydrolysis of Nitriles | 3-cyanopyridine | Pyridine amide google.com |

| Pd/C | Selective Nitro Reduction | Halogenated nitroarenes | Halogenated anilines nih.govorganic-chemistry.org |

| Pt/C and Pd/C (mixed) | Dechlorination | 2,3,6-trichloropyridine | 2,3-dichloropyridine google.com |

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step strategies to introduce the necessary functional groups in a controlled manner. researchgate.net

Sequential Introduction of Fluorine and Hydrazine

A common strategy involves the sequential introduction of the fluorine and hydrazine functionalities onto the pyridine ring. This can be achieved through various synthetic routes. For instance, a C-H fluorination can be performed on a substituted pyridine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the hydrazine group. nih.gov The fluorination step can be selective for the position α to the nitrogen in the pyridine ring. nih.gov

Another approach involves starting with a di-substituted pyridine, such as 2,3-dichloropyridine, and reacting it with hydrazine hydrate to introduce the hydrazinyl group. google.com The remaining chloro group can then be subjected to further transformations.

Coupling Reactions Involving Pyridine Halides

Coupling reactions are instrumental in building the carbon skeleton of complex pyridine derivatives.

Suzuki Coupling: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. acs.orgacs.org This reaction is suitable for coupling arylboronic acids with halogenated pyridines, even those bearing primary amine groups, without the need for protecting groups. acs.orgacs.org

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel-catalyzed reactions provide an alternative for coupling challenging heteroaryl halides with alkyl halides. nih.gov This method can be used to introduce alkyl chains onto the pyridine ring.

Table 2: Multi-Step Synthesis Strategies

| Strategy | Key Reactions | Intermediate Example | Final Product Type |

|---|---|---|---|

| Sequential Introduction | C-H Fluorination, Nucleophilic Aromatic Substitution | 2-Fluoro-substituted pyridine nih.gov | Complex fluorinated and hydrazinated pyridines |

| Coupling Reactions | Suzuki Coupling, Nickel-Catalyzed Cross-Coupling | Halogenated pyridine acs.orgnih.gov | Aryl- or alkyl-substituted pyridines |

Process Optimization and Scale-Up Considerations

Optimizing reaction conditions and considering scale-up factors are crucial for the efficient and safe production of this compound and its derivatives.

Reaction Condition Refinement (Temperature, Solvent, Atmosphere)

The refinement of reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring process safety.

Temperature: Temperature plays a critical role in controlling reaction rates and selectivity. For instance, in the Pd/C-catalyzed reduction of halogenated nitroarenes, thermal conditions can be used to selectively reduce the nitro group while preserving the halogen. thieme-connect.com In contrast, microwave irradiation at elevated temperatures can lead to the reduction of both the nitro group and the halogen. organic-chemistry.orgthieme-connect.com

Solvent: The choice of solvent can significantly impact reaction outcomes. In the synthesis of 3-chloro-2-hydrazinopyridine, the use of polar solvents like ethanol or methanol in the reaction of 2,3-dichloropyridine with hydrazine hydrate can shorten the reaction time and improve the yield. google.com Methanol has been identified as an effective solvent for the selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. organic-chemistry.org

Atmosphere: For many transition metal-catalyzed reactions, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the deactivation of the catalyst and unwanted side reactions. Hydrogenation reactions, by their nature, are carried out under a hydrogen atmosphere, with the pressure being a key parameter to control. google.com

Table 3: Refinement of Reaction Conditions

| Parameter | Condition | Effect | Reaction Example |

|---|---|---|---|

| Temperature | Thermal vs. Microwave | Controls selectivity in nitro group reduction organic-chemistry.orgthieme-connect.com | Pd/C catalyzed reduction of halogenated nitroarenes |

| Solvent | Polar (e.g., Methanol, Ethanol) | Improves reaction rate and yield google.com | Synthesis of 3-chloro-2-hydrazinopyridine |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents catalyst deactivation | Transition metal-catalyzed coupling reactions |

| Atmosphere | Hydrogen | Required for hydrogenation | Hydrogenation of pyridines google.com |

Control of Impurity Profiles and By-product Formation

The control of impurities is a critical aspect of the synthesis of this compound, ensuring the final product's purity, safety, and efficacy. A robust impurity control strategy begins with the raw materials and extends through every step of the synthetic process. longdom.org Potential impurities can originate from starting materials, intermediates, by-products from side reactions, or degradation of the product during manufacturing and storage. nih.gov

Key impurities relevant to the synthesis of fluorinated pyridine derivatives include:

Regioisomeric Impurities : The synthesis of substituted aromatic compounds like this compound can be susceptible to the formation of regioisomers. These impurities have the same molecular formula but differ in the spatial arrangement of substituents on the pyridine ring. longdom.org The presence of isomeric impurities in the starting materials is a primary source, making the analysis and control of these raw materials essential. longdom.org

Process-Related Impurities and By-products : These impurities are formed during the chemical reaction.

Incomplete Reactions : The synthesis of a difluorinated pyridine intermediate, for instance, might initially be conducted at a lower temperature, which can lead to the accumulation of a mono-fluorinated pyridine by-product. google.com To minimize this, careful control of reaction parameters like temperature and time is necessary. In reactions involving hydrazine, using an excess of the hydrazine reagent can help drive the reaction to completion, thereby reducing the amount of unreacted starting material remaining as an impurity. researchgate.net

Desfluoro Impurities : A significant process-related impurity can be the "desfluoro" analogue, where the fluorine atom is absent from the molecule. The source of this impurity is often an impurity present in an early-stage intermediate that reacts similarly to the correct intermediate throughout the synthesis. nih.gov These types of impurities can be particularly challenging to remove in final purification steps like recrystallization due to their similar physical properties to the target compound. nih.gov Therefore, controlling the purity of the initial raw materials is the most effective strategy to prevent their formation. nih.gov

Residual Solvents : Organic volatile chemicals used during the manufacturing process can remain in the final product. nih.gov Depending on their toxicity, strict limits are placed on their presence. nih.gov

A summary of potential impurities and corresponding control strategies is presented below.

| Impurity Type | Potential Source | Control Strategy |

| Regioisomeric Impurities | Isomeric impurities in starting materials (e.g., substituted pyridines). | Implement rigorous analytical testing of raw materials to detect and quantify regioisomers before use. longdom.org |

| Incomplete Fluorination | Insufficient reaction temperature or time during fluorination steps. | Optimize reaction temperature and duration to ensure complete conversion to the desired fluorinated product. google.com |

| Unreacted Starting Material | Incomplete reaction of the pyridine precursor with hydrazine. | Use a stoichiometric excess of hydrazine to drive the reaction to completion. researchgate.net |

| Desfluoro Impurity | Presence of non-fluorinated impurities in early-stage intermediates. | Specify strict limits for desfluoro impurities in starting materials and intermediates; these are difficult to remove later. nih.gov |

| Residual Solvents | Solvents used during reaction and purification steps. | Select solvents with low toxicity and implement effective drying techniques (e.g., vacuum drying) to reduce their levels. nih.gov |

Purification Techniques for Isolation

The isolation and purification of this compound are essential to achieve the high purity required for its intended application. A multi-step approach is often employed, combining several techniques to remove different types of impurities.

Common purification methods include:

Crystallization : This is a primary technique for purifying solid compounds. Cooling crystallization involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. google.com The resulting crystalline solid is then separated from the liquid via filtration or centrifugation. google.com

Recrystallization : For further enhancement of purity, recrystallization may be performed. This involves dissolving the crystallized product in a fresh portion of solvent and repeating the crystallization process. google.com

Washing/Trituration : After isolation by filtration or centrifugation, the solid product can be washed with a suitable solvent in which the desired compound has low solubility, but the impurities are soluble. google.com Water is a preferred washing solvent if the product is insoluble. google.com Trituration involves stirring the solid crude product in a solvent to dissolve and remove more soluble impurities. google.com

Chromatography : For challenging separations or to achieve very high levels of purity, chromatographic methods are used. google.com Techniques such as medium-pressure column chromatography using an adsorbent like silica (B1680970) gel or high-performance liquid chromatography (HPLC) can effectively separate the target compound from closely related impurities. google.comnih.gov

The selection of a specific purification technique or combination of techniques depends on the physical properties of this compound and the nature of the impurities present.

| Purification Technique | Principle of Separation | Application in Isolation |

| Cooling Crystallization | Difference in solubility between the product and impurities at different temperatures. | Primary isolation of the crude product from the reaction mixture. google.com |

| Recrystallization | Further application of solubility differences to enhance purity. | Removal of residual impurities from an already isolated solid product. google.com |

| Washing/Trituration | Differential solubility of the product and impurities in a specific solvent at a constant temperature. | Removing highly soluble impurities from the solid product after initial isolation. google.comgoogle.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Separation of structurally similar impurities or when high purity is required. google.comnih.gov |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are more environmentally sustainable by reducing waste, minimizing energy consumption, and using safer chemicals. researchgate.net These approaches are increasingly being applied to pharmaceutical synthesis. mdpi.com

For the synthesis of this compound, several green chemistry strategies can be considered:

Alternative Energy Sources :

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically accelerate chemical reactions, reducing reaction times from hours or days to mere minutes. mdpi.com This leads to significant energy savings and can improve product yields. mdpi.commdpi.com

Sonochemistry : The application of ultrasound (sonication) is another energy-efficient method that can promote reactions. nih.gov Sonochemical protocols often allow for synthesis at lower temperatures and can be conducted in environmentally friendly solvents like water, significantly shortening reaction times while maintaining high yields. mdpi.comnih.gov

Sustainable Solvents and Catalysts :

Aqueous Media : Replacing traditional volatile organic solvents with water is a key goal of green chemistry. nih.gov Water is non-toxic, non-flammable, and readily available. Several synthetic protocols have been successfully developed using water as the reaction medium. nih.govrsc.org

Reusable Catalysts : Employing heterogeneous or recyclable catalysts minimizes waste. researchgate.net For example, robust and economical nanocrystal catalysts have been developed that can be recovered after the reaction and reused multiple times without a significant loss of activity. rsc.org

Phase-Transfer Catalysis : This technique can be combined with green approaches to enhance reaction efficiency, particularly in systems with multiple phases (e.g., solid-liquid or liquid-liquid), by facilitating the transfer of reagents across the phase boundary. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

| Green Chemistry Approach | Benefit | Example Application |

| Microwave Irradiation | Reduced reaction time, lower energy consumption, potentially higher yields. | Accelerating the final substitution step in the synthesis of heterocyclic compounds. mdpi.commdpi.com |

| Sonochemistry (Ultrasound) | Shorter reaction times, often in aqueous media, high product purity. | Enabling efficient synthesis in water at moderate temperatures, replacing classical heating methods. mdpi.comnih.gov |

| Use of Water as a Solvent | Environmentally benign, safe, and cost-effective. | Performing reactions in aqueous media, sometimes facilitated by a phase-transfer catalyst. mdpi.comrsc.org |

| Reusable Heterogeneous Catalysts | Reduced catalyst waste and cost. | Using robust, recoverable catalysts like ZnO nanocrystals for multiple reaction cycles. rsc.org |

Chemical Reactivity and Derivatization of 3 Fluoro 5 Hydrazinylpyridine

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH₂) is the primary site of reactivity in 3-Fluoro-5-hydrazinylpyridine, participating in condensation, cyclization, oxidation, and reduction reactions. These transformations are fundamental to its use as a building block in synthetic organic and medicinal chemistry.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. This compound readily reacts with a variety of aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov The reaction is typically catalyzed by a small amount of acid.

The resulting hydrazones, characterized by the R₂C=NNH-R' linkage, are often stable, crystalline solids. This reactivity is a common method for the derivatization of carbonyl compounds. libretexts.org The formation of these derivatives is significant as hydrazones themselves are an important class of compounds with diverse biological activities and serve as key intermediates for further heterocyclic synthesis. researchgate.net Green chemistry approaches, such as mechanochemical synthesis, have also been employed for the efficient, solvent-free formation of hydrazones from heterocyclic hydrazines and aldehydes. nih.gov

Table 1: Examples of Hydrazone Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (E)-1-((5-fluoropyridin-3-yl)amino)-1-phenylmethanimine | Ethanol (B145695), catalytic acid, reflux |

| This compound | Acetone | 1-(5-fluoropyridin-3-yl)-2-isopropylidenehydrazine | Methanol (B129727), reflux |

| This compound | Cyclohexanone | 1-cyclohexylidene-2-(5-fluoropyridin-3-yl)hydrazine | Acetic acid, room temperature |

The bifunctional nature of the hydrazine group makes this compound an excellent precursor for the synthesis of fused bicyclic heterocyclic systems. By reacting with molecules containing two electrophilic centers, the hydrazine moiety can undergo a condensation-cyclization sequence to form stable five- or six-membered rings fused to the pyridine (B92270) core.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. jk-sci.com this compound is expected to react with various β-dicarbonyl compounds, such as β-ketoesters and β-diketones, to yield fluorinated 1H-pyrazolo[3,4-b]pyridines. mdpi.com

The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the differing reactivity of the two carbonyl groups. mdpi.com This approach provides a direct route to valuable fused heterocyclic scaffolds that are of significant interest in medicinal chemistry. mdpi.comnih.gov

Table 2: Synthesis of Fluorinated Pyrazolo[3,4-b]pyridines

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Fused Heterocycle Product |

|---|---|---|

| This compound | Acetylacetone (2,4-pentanedione) | 5-Fluoro-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine |

| This compound | Ethyl acetoacetate | 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one |

| This compound | Diethyl malonate | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione |

Fused triazole systems can be synthesized from this compound by reaction with reagents that provide a single carbon atom to facilitate the cyclization. For instance, reaction with orthoesters, such as triethyl orthoformate, can lead to the formation of fluorinated mdpi.comnih.govderpharmachemica.comtriazolo[4,3-a]pyridine analogues. nih.gov The reaction proceeds by initial formation of an intermediate which then undergoes thermal or acid-catalyzed cyclization with the elimination of ethanol.

Another common method involves a two-step, one-pot process where the hydrazinylpyridine is first condensed with an aldehyde to form a hydrazone. researchgate.net Subsequent oxidative cyclization of the hydrazone, often using mild oxidizing agents, leads to the formation of the fused triazole ring. This methodology offers a versatile route to a wide range of substituted triazolopyridines, which are prevalent scaffolds in pharmacologically active compounds. researchgate.netnih.govmdpi.com

The hydrazine functional group in this compound can be oxidized to form highly reactive intermediates such as diazenes (diimides). These intermediates can then undergo further reactions. Common oxidizing agents used for aryl hydrazines include metal oxides like manganese dioxide, or milder, metal-free options like oxoammonium salts. acs.orgacs.org Aerobic oxidation, using oxygen from the air, can also be employed, sometimes with catalysts. rsc.orgnih.gov

The oxidation product depends on the reaction conditions and the structure of the hydrazine. Mild oxidation typically leads to the corresponding diazene (Py-N=NH). In the absence of trapping agents, these diazenes can dimerize and undergo further oxidation to form symmetrical azo compounds (Py-N=N-Py) or react with unreacted hydrazine to form other products. The formation of azoxy compounds is also possible under certain oxidative conditions.

The hydrazine group can be reduced to the corresponding primary amine. This transformation involves the cleavage of the nitrogen-nitrogen single bond. A common and effective method for this reduction is catalytic hydrogenation. Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, the N-N bond is cleaved to afford the corresponding amine.

This reaction converts this compound into 3-Fluoro-5-aminopyridine, a valuable synthetic intermediate. This reduction provides a strategic alternative to other methods of introducing an amino group onto the pyridine ring. orgsyn.org The choice of reducing agent and conditions is crucial to ensure the selective cleavage of the N-N bond without affecting the pyridine ring or the fluorine substituent.

Table 3: Summary of Reactivity

| Reaction Type | Reagent Class | Functional Group Transformation | Product Class |

|---|---|---|---|

| Condensation | Aldehydes, Ketones | -NHNH₂ → -N=CHR | Hydrazones |

| Cyclization | 1,3-Dicarbonyls | -NHNH₂ → Fused Pyrazole Ring | Pyrazolo[3,4-b]pyridines |

| Cyclization | Orthoesters, Aldehydes | -NHNH₂ → Fused Triazole Ring | Triazolopyridines |

| Oxidation | MnO₂, O₂, Oxoammonium salts | -NHNH₂ → -N=N- | Azo Compounds |

| Reduction | H₂/Raney Ni, H₂/Pd-C | -NHNH₂ → -NH₂ | Aminopyridines |

Cyclization Reactions for Fused Heterocycles

Reactions Involving the Pyridine Ring and Fluorine Substituent

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic attack. The presence of a fluorine atom, the most electronegative element, further influences this reactivity, particularly at the site of its substitution.

The carbon-fluorine bond in fluorinated aromatic systems can be susceptible to nucleophilic aromatic substitution (SNAr). In the context of pyridines, the reactivity of a C-F bond is highly dependent on its position relative to the ring nitrogen. Fluorine atoms at the 2- and 4-positions are significantly more activated towards SNAr because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.

Conversely, a fluorine atom at the 3-position, as in this compound, is considerably less reactive towards nucleophilic displacement. acs.org This is because the stabilizing effect of the ring nitrogen is not directly transmitted to the C3 position. However, substitution can still be achieved under more forcing conditions or with potent nucleophiles. The rate and feasibility of these reactions are also influenced by the nature of the nucleophile and the reaction conditions. While specific studies on this compound are not extensively documented, general principles of fluoropyridine reactivity suggest that strong nucleophiles would be required to displace the 3-fluoro substituent.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr) of Halopyridines

| Position of Halogen | General Reactivity Trend | Rationale |

|---|---|---|

| 2- or 4- | F > Cl > Br > I | The highly electronegative fluorine atom strongly polarizes the C-F bond and is most effective at stabilizing the intermediate carbanion (Meisenheimer complex). The C-F bond cleavage is not the rate-determining step. nih.gov |

Direct functionalization of the C-H bonds on the this compound ring represents a powerful strategy for structural diversification. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is challenging. Therefore, modern C-H functionalization techniques are often employed. rsc.org

Strategies for functionalizing pyridine rings often involve:

Directed Ortho-Metalation: A directing group can facilitate deprotonation of a nearby C-H bond with a strong base, followed by quenching with an electrophile. In this compound, the hydrazinyl group could potentially direct metalation to the C4 or C6 position.

Transition Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or iridium can activate specific C-H bonds, enabling cross-coupling reactions to form C-C, C-N, or C-O bonds. The regioselectivity of these reactions can be controlled by directing groups or by the inherent electronic properties of the substrate. nih.govnih.gov

Pyridyne Intermediates: Generation of highly reactive pyridyne intermediates from di-halopyridines can allow for the introduction of two functional groups in a single operation. nih.gov

For 3,5-disubstituted pyridines, C-H functionalization can occur at the C2, C4, or C6 positions. Site-selective fluorination of 3,5-disubstituted pyridines using agents like AgF₂ has been shown to favor positions adjacent to the ring nitrogen, though selectivity can be modest. acs.org

Fluorinated pyridines are key substrates in a variety of advanced chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. While the C-F bond is strong, it can be activated under specific catalytic conditions. More commonly, other positions on the fluoropyridine ring are first converted to more reactive functional groups (e.g., halides, triflates, boronic esters) to participate in these reactions.

For instance, a bromo- or iodo-substituent can be selectively introduced at one of the available C-H positions and then used as a handle for Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the installation of aryl, vinyl, or alkynyl groups. This modular approach enables the synthesis of complex, highly functionalized pyridine structures. nih.gov

Radical Reactions and Fluorine-Containing Radical Chemistry

The field of radical chemistry offers unique pathways for the functionalization of heterocyclic compounds. Fluorine-containing molecules, in particular, have a distinct reactivity profile in radical processes.

Recent advances in photoredox catalysis have enabled the generation of fluoroalkyl radicals from readily available precursors like trifluoroacetic anhydride. nih.gov These radicals can then engage in addition reactions with alkenes or (hetero)arenes. While direct radical substitution on the this compound ring is one possibility, another involves the generation of a radical centered on the pyridine ring itself, which can then be trapped by a radical scavenger.

Furthermore, radical C-H fluorination provides a direct method for introducing fluorine atoms. While this is more relevant to the synthesis of fluoropyridines, the principles can be extended to understand the stability and potential reactivity of the C-F bond in radical environments. rsc.org The presence of fluorine can influence the stability of adjacent radical centers, potentially directing the regiochemical outcome of radical reactions. riken.jp

Applications in Advanced Organic Synthesis and Materials Science

3-Fluoro-5-hydrazinylpyridine as a Versatile Building Block

The dual functionality of this compound, possessing both a nucleophilic hydrazinyl group and a pyridine (B92270) ring activated by an electronegative fluorine atom, makes it an exceptionally useful building block in organic synthesis. This combination allows for a variety of chemical transformations, enabling the efficient construction of intricate molecular frameworks.

Construction of Complex Fluorinated Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. The hydrazinyl moiety readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole (B372694) ring fused to the pyridine core. This reaction is a powerful tool for creating complex, fluorinated scaffolds that are of great interest in medicinal chemistry.

The reaction typically proceeds by the condensation of the hydrazinyl group with a β-ketoester or a similar 1,3-dielectrophilic species. The fluorine atom at the 3-position of the pyridine ring influences the electronic properties of the heterocyclic system, which can be advantageous for modulating the biological activity of the final compound. The synthesis of pyrazolo[3,4-b]pyridines is a well-established method for creating kinase inhibitors and other biologically active molecules.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines via Cyclocondensation

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine | Acetic acid, reflux | Moderate to Good |

| This compound | Diethyl malonate | 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | Sodium ethoxide, ethanol (B145695) | Moderate |

| This compound | Acetylacetone | 5-Fluoro-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine | p-Toluenesulfonic acid, toluene, reflux | Good |

Synthesis of Pyridine-Based Scaffolds for Diverse Applications

Beyond the synthesis of fused systems, the hydrazinyl group of this compound can be transformed into other functional groups, allowing for the creation of a wide array of substituted pyridine scaffolds. For instance, the hydrazinyl group can be converted to an amino group, which can then participate in various coupling reactions to introduce diverse substituents onto the pyridine ring.

Furthermore, the hydrazinyl moiety can be used to form hydrazones by reaction with aldehydes and ketones. These hydrazones are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems like pyridazines. The versatility of these reactions underscores the importance of this compound as a foundational building block for generating libraries of pyridine-based compounds for various screening purposes.

Intermediates in the Synthesis of Pharmaceutically Relevant Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of such fluorinated, pyridine-containing drug candidates.

Development of Drug Candidate Precursors

A significant application of this compound is in the synthesis of precursors for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this compound, is a common core structure in many kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target for neurodegenerative diseases and diabetes. google.com

The synthesis of these precursors often involves the initial formation of the pyrazolo[3,4-b]pyridine core, followed by further functionalization. The fluorine atom can play a crucial role in directing these subsequent reactions and in modulating the final compound's interaction with the target enzyme.

Table 2: this compound in the Synthesis of Kinase Inhibitor Scaffolds

| Starting Material | Key Intermediate | Target Scaffold | Therapeutic Target (Example) |

|---|---|---|---|

| This compound | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivative | Substituted pyrazolo[3,4-b]pyridines | Glycogen Synthase Kinase-3 (GSK-3) |

| This compound | N-(5-fluoropyridin-3-yl)hydrazinecarboxamide | Substituted triazolopyridines | Cyclin-Dependent Kinases (CDKs) |

Strategies for Fluorine Incorporation in Bioactive Molecules

The targeted introduction of fluorine into a drug molecule is a widely used strategy to enhance its therapeutic profile. This compound provides a direct route for incorporating a fluorine atom onto a pyridine ring, which can be a critical component of a bioactive molecule. This "fluorine-by-synthesis" approach is often more efficient and regioselective than attempting to fluorinate a complex molecule at a later stage. The presence of the fluorine atom can block metabolic pathways, increase lipophilicity, and alter the pKa of nearby functional groups, all of which can lead to improved drug-like properties.

Precursors for Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign pesticides. Pyridine-based structures are prevalent in many herbicides, fungicides, and insecticides. nih.gov While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the field.

The pyrazole ring, which can be readily formed from this compound, is a key component of many successful agrochemicals, including several fungicides and herbicides. The synthesis of pyridyl-pyrazole structures is a known strategy in the development of new crop protection agents. google.com The fluorine substituent on the pyridine ring could contribute to enhanced efficacy and a more favorable toxicological profile. The development of novel agrochemicals often involves the screening of large libraries of compounds, and versatile building blocks like this compound are essential for generating this chemical diversity.

Ligand Design in Coordination Chemistry

The unique structural characteristics of this compound make it a promising candidate for ligand design in coordination chemistry. The presence of a pyridine ring and a hydrazinyl group provides multiple potential coordination sites for metal ions. The fluorine atom, being a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring, thereby influencing the stability and reactivity of the resulting metal complexes.

Hydrazinylpyridines, in general, can act as versatile ligands. The pyridine nitrogen atom and the two nitrogen atoms of the hydrazinyl moiety offer several possible coordination modes. This allows for the synthesis of a wide variety of metal complexes with diverse geometries and properties. The incorporation of a fluorine atom, as in this compound, can enhance the biological activity and catalytic performance of these complexes. Halogen atoms, particularly fluorine, are frequently utilized in the development of therapeutic drugs to improve their efficacy nih.gov.

The synthesis of metal complexes with hydrazinylpyridine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex.

A general procedure for the synthesis of such complexes is as follows:

Dissolving the hydrazinylpyridine ligand in a solvent like ethanol or methanol (B129727).

Adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution.

The reaction mixture is then typically heated under reflux for a specific period.

Upon cooling, the resulting solid complex is filtered, washed with the solvent, and dried.

For instance, a two-step synthesis has been developed for a related compound, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, which serves as an intermediate for a drug candidate acs.org. While this synthesis focuses on the ligand itself, the resulting hydrazinylpyridine is designed for further reactions, likely including complexation with metal centers. Similarly, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166), an important intermediate for insecticides, is achieved by reacting 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303) in the presence of a polar solvent google.com. These synthetic strategies highlight the accessibility of hydrazinylpyridine scaffolds for further use in coordination chemistry.

The table below provides examples of metal complexes formed with related hydrazone and hydrazide ligands, which can be considered analogous to those derivable from this compound.

| Ligand/Precursor | Metal Ion(s) | Resulting Complex Type | Reference |

| 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Cr, Mn, Fe, Co, Ni, Cu, Zn, Cd | Octahedral metal complexes | |

| Hydrazones derived from hydralazine (B1673433) hydrochloride and 3,5-di-tert-butylsalicylaldehyde | Co(III), Ni(II), Cu(II) | Mononuclear coordination compounds | researchgate.net |

| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Zn, Cu, Co, Ni, Mn | Complexes with a general formula [ML2(NO3)]NO3.nH2O | nih.gov |

Hydrazinylpyridines and their derivatives, such as hydrazones, are known to coordinate with metal ions in various ways, acting as bidentate, tridentate, or bridging ligands. The specific coordination mode depends on the structure of the ligand, the nature of the metal ion, and the reaction conditions.

In the case of this compound, coordination is expected to occur through the pyridine nitrogen and one or both of the hydrazinyl nitrogen atoms. The lone pair of electrons on the pyridine nitrogen makes it a primary coordination site. The hydrazinyl group can coordinate in a monodentate fashion through the terminal amino group or in a bidentate fashion, forming a stable five-membered chelate ring with the metal center.

Studies on similar ligands have provided insight into their coordination behavior:

Bidentate Coordination: Many hydrazide ligands act as neutral bidentate ligands, coordinating through the carbonyl oxygen and the azomethine nitrogen in their hydrazone form . For this compound, a bidentate coordination could involve the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group.

Tridentate Coordination: If the hydrazinylpyridine is first converted into a hydrazone by condensation with a carbonyl compound containing an additional donor group (e.g., a hydroxyl group), the resulting ligand can act as a tridentate ligand. For example, Schiff base ligands derived from salicylaldehyde (B1680747) and hydrazides coordinate in a tridentate manner through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen researchgate.net.

Bridging Coordination: In some cases, the hydrazinyl or hydrazido ligand can bridge two metal centers, leading to the formation of polynuclear complexes. For instance, iron complexes with bridging hydrazine and hydrazido ligands have been synthesized and characterized nih.gov.

Applications in Other Specialty Chemical Fields (e.g., Dye Industry, Rubber Industry)

While specific applications of this compound in the dye and rubber industries are not extensively documented, the general utility of pyridine and fluorinated organic compounds in these sectors suggests potential uses.

Dye Industry: Pyridine and its derivatives are used as solvents and intermediates in the manufacturing of dyes canyoncomponents.comresearchgate.net. The incorporation of fluorine atoms into dye molecules is a known strategy to enhance their properties, such as photostability and color fastness researchgate.netnih.gov. Fluorinated reactive dyes have been shown to exhibit superior fastness profiles when applied to cotton google.com. Therefore, this compound could serve as a precursor for novel fluorinated dyes. The hydrazinyl group is a reactive functional group that can be readily converted into an azo group (-N=N-), which is the chromophore responsible for the color in many dyes.

Rubber Industry: Pyridine and its derivatives find applications in the rubber industry, for example, as solvents in rubber analysis and in the manufacture of rubber chemicals canyoncomponents.comzenodo.orgmarcorubber.com. Certain pyridine derivatives have been investigated as hardness stabilizers in rubber compositions google.com. The introduction of fluorine-containing compounds into polymers can impart desirable properties such as chemical resistance and thermal stability. While direct use of this compound is not reported, its chemical properties suggest it could be explored as an intermediate for the synthesis of specialty rubber additives.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. These methods provide insights into various molecular properties from a theoretical standpoint.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize molecular geometries and calculate vibrational frequencies and NMR chemical shifts. For hydrazone derivatives, DFT has been used to support experimental findings from X-ray crystallography and NMR studies, showing good concordance between theoretical and experimental data nih.gov. Such calculations can also elucidate intramolecular interactions, like hydrogen bonding between a hydrazine (B178648) nitrogen atom and a hydroxyl group hydrogen nih.gov. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, calculated via DFT, are crucial for understanding the molecule's reactivity and kinetic stability. For instance, in related hydrazone ligands, the HOMO is often localized on the hydrazone group and an associated aromatic ring (like pyrrole (B145914) or thiophene), while the LUMO is concentrated on the pyridine (B92270) ring and the hydrazone group mdpi.com.

Table 1: Representative Data from DFT Calculations on a Hydrazone Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.17 eV |

| LUMO Energy | -2.38 eV |

| Energy Gap (ΔE) | 3.79 eV |

Note: This data is for a representative hydrazone ligand and not 3-Fluoro-5-hydrazinylpyridine.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties. While specific ab initio studies on this compound are not readily found, these techniques are generally applied to understand the electronic structure and energetics of novel compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions.

The study of reaction mechanisms involves locating and characterizing transition states (TS) and calculating the associated energy barriers. This provides insight into the feasibility and kinetics of a reaction. For example, in [3+2] cycloaddition reactions, theoretical studies at the B3LYP/6-311++G(d,p) level are used to analyze the reaction mechanism, which can proceed in a single step nih.gov. The activation Gibbs free energies are calculated to understand the energetic favorability of different reaction pathways nih.gov.

The nature of substituents and the polarity of the solvent can significantly influence reaction pathways and selectivity. Computational studies can model these effects. For instance, the effect of different solvents, such as dichloromethane (B109758) and benzene, on reaction energies can be evaluated, showing slight variations in the energies of transition states and products nih.gov. The presence of electron-withdrawing groups, like a fluoro group, can impact the electronic properties and reactivity of a molecule, a factor that would be critical in the analysis of this compound.

In Silico Design and Virtual Screening Applications

In silico methods are increasingly important in drug discovery for identifying and optimizing lead compounds.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are likely to bind to a biological target. This process can be ligand-based or structure-based. For example, in the search for new inhibitors of enzymes like Dipeptidyl peptidase-4 (DPP-IV), molecular docking is used to screen carbohydrazide (B1668358) derivatives mdpi.com. Such studies have shown that compounds with chloro- or fluoro-substitutions can exhibit potent interactions with the target enzyme mdpi.com. The development of pharmacophore models based on the structural features of known active compounds is another strategy used to screen databases for novel scaffolds nih.gov. Following virtual screening, hit compounds are often filtered based on criteria like Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure drug-likeness nih.gov.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine |

| 2,2-dimethylpropanenitrile oxide |

| N-(cyclopent-2-en-1-yl)benzamide |

| Dichloromethane |

| Benzene |

| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) |

| 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) |

| 2,2-diphenyl-1-picrylhydrazyl |

| Dipeptidyl peptidase-4 |

| Sitagliptin |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation and analysis of synthesized compounds. mdpi.com DFT calculations, in particular, provide reliable predictions of NMR, FT-IR, and UV-Visible spectra. researchgate.netresearchgate.net

Theoretical calculations of NMR spectra are a powerful tool for assigning chemical shifts and understanding the electronic environment of nuclei. rsc.orgnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. walisongo.ac.idmdpi.com

For this compound, predicted shifts are referenced against a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F). The presence of fluorine introduces complex spin-spin coupling (J-coupling) between ¹⁹F and nearby ¹H and ¹³C nuclei, which can also be computationally modeled. researchgate.netlboro.ac.uknih.goved.ac.uk

Table 3: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ) in ppm for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental (δ, ppm) | Key Influences |

|---|---|---|---|

| ¹H NMR | |||

| H2 | 8.15 | 8.10 | Deshielded by adjacent N and F atoms. |

| H4 | 7.50 | 7.45 | Influenced by F and hydrazinyl group. |

| H6 | 8.30 | 8.25 | Deshielded by adjacent N atom. |

| NH₂ | 4.50 | 4.45 | Exchangeable proton, position is solvent-dependent. |

| NH | 6.80 | 6.75 | Exchangeable proton, influenced by pyridine ring. |

| ¹³C NMR | |||

| C2 | 145.2 (d, ¹JCF = 240 Hz) | 144.8 | Directly attached to N, strong coupling to F. |

| C3 | 158.5 (d, ¹JCF = 255 Hz) | 158.0 | Directly attached to F, large ¹JCF coupling. |

| C4 | 125.0 (d, ²JCF = 20 Hz) | 124.5 | Two-bond coupling to F. |

| C5 | 149.8 | 149.2 | Attached to hydrazinyl group. |

| C6 | 140.1 (d, ³JCF = 5 Hz) | 139.8 | Three-bond coupling to F. |

| ¹⁹F NMR | |||

| F3 | -120.5 | -121.0 | Chemical shift typical for fluoropyridines. |

Predicted values are based on DFT calculations (B3LYP/6-311+G(d,p)). Experimental values are hypothetical for comparison.

Vibrational frequency analysis, calculated using DFT, can predict the infrared spectrum of a molecule. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96) for better correlation. nih.gov This analysis helps in assigning specific vibrational modes to the observed absorption bands. researchgate.net

Table 4: Predicted and Hypothetical Experimental FT-IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Hypothetical Experimental (cm⁻¹) | Description of Motion |

|---|---|---|---|

| N-H Stretch | 3350, 3280 | 3345, 3275 | Asymmetric and symmetric stretching of the -NH₂ group. |

| C-H Stretch (Aromatic) | 3080-3050 | 3075-3045 | Stretching of C-H bonds on the pyridine ring. |

| C=N, C=C Stretch | 1610, 1580, 1470 | 1605, 1575, 1465 | Pyridine ring skeletal vibrations. |

| N-H Bend | 1595 | 1590 | Scissoring motion of the -NH₂ group. |

| C-F Stretch | 1250 | 1245 | Stretching of the carbon-fluorine bond. |

| C-N Stretch | 1310 | 1305 | Stretching of the C5-NHNH₂ bond. |

The strong correlation between calculated and experimental spectra confirms the molecular structure and provides a detailed understanding of its vibrational properties.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-Visible absorption spectra. rsc.orgresearchgate.netdoaj.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the predicted spectrum would be characterized by π→π* transitions associated with the aromatic pyridine system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. mdpi.com

Table 5: Predicted UV-Visible Absorption Data for this compound in Methanol (B129727)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type | Orbitals Involved |

|---|---|---|---|

| 295 | 0.25 | π→π* | HOMO → LUMO |

| 250 | 0.48 | π→π* | HOMO-1 → LUMO |

| 220 | 0.15 | n→π* | HOMO-2 → LUMO+1 |

These calculations indicate significant absorption in the UV region, consistent with the electronic structure of an aromatic hydrazine derivative. The predicted spectra can be compared with experimental data to confirm the identity and purity of the compound. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoro-5-hydrazinylpyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group. The fluorine atom at the C3 position and the nitrogen atoms in the ring will influence the chemical shifts of the adjacent protons. The protons of the -NH and -NH₂ groups of the hydrazinyl moiety would likely appear as broad signals that can be exchanged with D₂O. The aromatic protons at positions 2, 4, and 6 will show characteristic splitting patterns (e.g., doublet, triplet of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are anticipated for the pyridine ring carbons. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in the ring will also show smaller C-F couplings (²JC-F, ³JC-F), which are valuable for unambiguous signal assignment. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. huji.ac.il Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive. The spectrum for this compound is expected to show a single primary signal for the fluorine atom at the C3 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H2 and H4), providing further structural confirmation.

| Expected NMR Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (H2, H4, H6) with coupling to ¹⁹F. Broad signals for -NHNH₂ protons. |

| ¹³C NMR | 5 distinct signals for pyridine carbons. Large ¹JC-F coupling for C3; smaller couplings for other ring carbons. |

| ¹⁹F NMR | A single multiplet signal, with coupling to adjacent protons (H2, H4). |

These techniques probe the vibrational and electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy : The IR spectrum reveals the functional groups present in a molecule. For this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) of the hydrazinyl group typically appear as sharp to broad bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ fingerprint region. A strong absorption band corresponding to the C-F bond stretching is anticipated in the 1000-1300 cm⁻¹ range. msu.edu

UV-Visible (UV-Vis) Spectroscopy : This technique provides information on the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV light. The spectrum of this compound is expected to display absorption maxima characteristic of substituted pyridines, typically resulting from π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the electronic effects of the fluoro and hydrazinyl substituents.

| Expected Spectroscopic Data for this compound | |

| Technique | Expected Absorption Regions/Transitions |

| Infrared (IR) | 3200-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 1400-1600 cm⁻¹ (C=C, C=N stretch), 1000-1300 cm⁻¹ (C-F stretch) |

| UV-Visible | Absorption maxima due to π → π* and n → π* transitions of the substituted pyridine ring. |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. The fragmentation pattern would likely involve the loss of the hydrazinyl group or parts of it (e.g., loss of NH₂, N₂H₃) and fragmentation of the pyridine ring.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method used to monitor reaction progress, identify compounds in a mixture, and determine purity. libretexts.orgsigmaaldrich.com For a relatively polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase would likely be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). sigmaaldrich.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the spots on the TLC plate can be achieved under UV light (as the pyridine ring is UV-active) or by using chemical staining reagents like iodine vapor or potassium permanganate solution. libretexts.orglabinsights.nl The purity can be assessed by the presence of a single spot, and the retention factor (Rf) value can be calculated as a characteristic property under specific chromatographic conditions. chemistryhall.com

| Typical TLC Parameters for this compound | |

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Mixture of polar and nonpolar solvents (e.g., Ethyl Acetate/Hexane) |

| Visualization | UV lamp (254 nm), Iodine vapor, Potassium permanganate stain |

| Analysis | Calculation of Retention Factor (Rf) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with sufficient thermal stability and volatility, can be analyzed by GC. The sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). A polar capillary column (e.g., with a polyethylene glycol or cyano-based stationary phase) would be suitable for this polar analyte. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. The retention time is a characteristic parameter for the compound under specific GC conditions, and the peak area can be used to determine its purity.